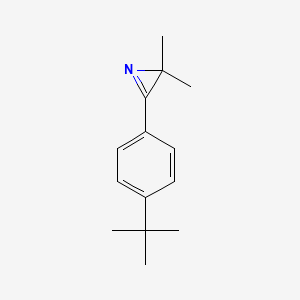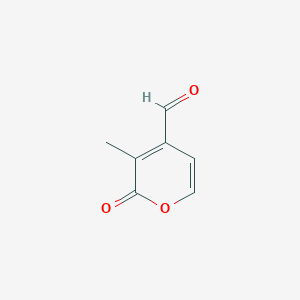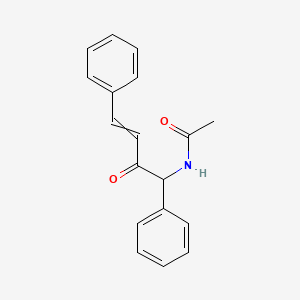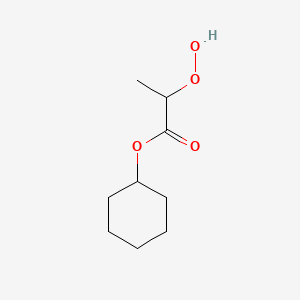
1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- is a complex organic compound that belongs to the class of ketones It features a unique structure with a propanone backbone, substituted with a 2-chlorophenyl group, an indole moiety, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- can be synthesized through multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2-chlorobenzene with 1-phenyl-1-propanone, followed by the introduction of the indole moiety through a condensation reaction. The reaction conditions typically involve the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenyl- can be compared with other similar compounds, such as:
- 1-Propanone, 3-(2-bromophenyl)-3-(1H-indol-3-yl)-1-phenyl-
- 1-Propanone, 3-(2-fluorophenyl)-3-(1H-indol-3-yl)-1-phenyl-
- 1-Propanone, 3-(2-methylphenyl)-3-(1H-indol-3-yl)-1-phenyl-
These compounds share a similar core structure but differ in the substituents on the phenyl ring The presence of different halogens or alkyl groups can significantly influence their chemical reactivity, biological activity, and physical properties
Eigenschaften
CAS-Nummer |
866892-92-4 |
|---|---|
Molekularformel |
C23H18ClNO |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H18ClNO/c24-21-12-6-4-10-17(21)19(14-23(26)16-8-2-1-3-9-16)20-15-25-22-13-7-5-11-18(20)22/h1-13,15,19,25H,14H2 |
InChI-Schlüssel |
ASPPJKPMWSDBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)

![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)





![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)


![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)

